6-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
6-BROMO-N~2~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine atoms and pyrazole rings in its structure suggests that it may have significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-N~2~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of bromine atoms through halogenation reactions. The final step involves the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of automated reactors and high-throughput screening can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-N~2~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
6-BROMO-N~2~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-BROMO-N~2~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-5-fluoro-2-nitrobenzene: Another brominated compound with potential biological activities.
4-Bromo-2-chlorophenylamine: A related compound with similar structural features.
Uniqueness
6-BROMO-N~2~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of bromine atoms and pyrazole rings, which confer distinct chemical and biological properties. Its potential therapeutic applications and diverse reactivity make it a valuable compound for scientific research.
Properties
Molecular Formula |
C13H12Br2N6O |
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Molecular Weight |
428.08 g/mol |
IUPAC Name |
6-bromo-N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H12Br2N6O/c1-19(7-11-9(15)5-17-20(11)2)13(22)10-3-12-16-4-8(14)6-21(12)18-10/h3-6H,7H2,1-2H3 |
InChI Key |
SDBKTPBUTBPIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)CN(C)C(=O)C2=NN3C=C(C=NC3=C2)Br |
Origin of Product |
United States |
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